molecular formula C₁₈H₃₆N₄O₁₁ · H₂SO₄ B000836 Kanamycin sulfate CAS No. 25389-94-0

Kanamycin sulfate

Cat. No. B000836
CAS RN: 25389-94-0
M. Wt: 582.6 g/mol
InChI Key: OOYGSFOGFJDDHP-UHFFFAOYSA-N
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Description

Kanamycin, discovered by Umezawa and co-workers, is a water-soluble antibiotic active against Mycobacteria and both Gram-positive and Gram-negative organisms. It is typically isolated as crystalline sulfate, highlighting its solubility and stability under various conditions. Characterization efforts have led to a detailed understanding of its chemical nature and the presence of primary amine groups indicative of its complex molecular structure (Cron et al., 1958).

Synthesis Analysis

The synthesis of Kanamycin and its derivatives has been extensively studied, revealing a complex pathway that involves multiple steps and intermediates. Notably, research has uncovered parallel pathways in its biosynthesis, highlighting the flexibility and complexity of the biosynthetic process. These pathways involve glycosyltransferase actions leading to the formation of kanamycin through substrate promiscuity and enzymatic transformations (Park et al., 2011).

Molecular Structure Analysis

Kanamycin's molecular structure, as characterized by studies, reveals a polyhydroxy, polyamino compound without evidence of carbonyl or carbon-carbon double bond absorption. Its structure is complex, featuring multiple hydroxyl and amino groups that play crucial roles in its biological activity and interactions (Cron et al., 1958).

Chemical Reactions and Properties

Kanamycin sulfate undergoes various chemical reactions, including the formation of Schiff base derivatives and its hydrolysis leading to different ninhydrin-positive materials. These reactions underscore the antibiotic's reactivity and the presence of amino sugars in its structure, which are crucial for its antibacterial activity (Cron et al., 1958).

Physical Properties Analysis

The physical properties of Kanamycin sulfate, such as its solubility in water, stability under heat, and crystalline nature, contribute to its effectiveness as an antibiotic. It is insoluble in common alcohols and nonpolar solvents, showcasing its specific solubility profile that is essential for its pharmacological applications (Cron et al., 1958).

Chemical Properties Analysis

Kanamycin's chemical properties, including its interaction with acids to form salts and its behavior in various analytical methods, have been detailed through studies. Its analysis by liquid chromatography with pulsed electrochemical detection has provided insights into its composition and the presence of impurities such as kanamycins B and C, expanding our understanding of its chemical behavior (Adams et al., 1997).

Scientific Research Applications

  • Treatment of Resistant Infections : Kanamycin sulfate shows promise in treating resistant staphylococcal and Gram-negative bacillary infections, as observed in vitro and supported by pharmacological data (Hewitt & Finegold, 1958).

  • Use in Pediatrics : It is valuable for treating serious infections in infants and children, offering rapid absorption, antibacterial properties, and resistance to other antibiotics (Yow & Tengg, 1961).

  • Meningococcic Meningitis Treatment : Kanamycin sulfate is effective and safe for treating meningococcic meningitis, serving as a reserve antibiotic or in combination with benzylpenicillin in severe cases (Ivanov Ks, Verovaia Av, & Popova Nn, 1982).

  • Ototoxicity Prevention : S-2 (3-aminopropylamino)ethylphosphorothioate can prevent hearing loss from ototoxic doses of kanamycin sulfate in guinea pigs when administered before antibiotic treatment (Pierson & Møller, 1981).

  • Surgical Infection Treatment : Kanamycin sulfate remains effective against surgical infections caused by Gram-positive and Gram-negative bacteria (Rutenburg, 1966).

  • Oral Health Application : Topically applied, it improves oral health in institutionalized individuals, though the effect dissipates within four to eight weeks (Loesche, Green, Kenney, & Nafe, 1971).

  • Wound Irrigant in Surgery : As a surgical wound irrigant, kanamycin sulfate shows a low incidence of infections and complications compared to saline in urologic surgery (Ciccone, Malament, & Bellingham, 1974).

  • Detection in Food : High performance liquid chromatography (HPLC) is used to detect kanamycin residue in food, ensuring public health safety (Zhang, Wang, Wu, Li, Wang, & Yang, 2019).

  • Gold Nanoparticles and Quantum Dots : These are effective for determining kanamycin sulfate in real samples, offering satisfactory results (Wang, Wang, Ge, Jia, Li, & Chang, 2013).

Safety And Hazards

Kanamycin sulfate is considered hazardous. It may cause an allergic skin reaction, allergy or asthma symptoms, or breathing difficulties if inhaled . It may also damage fertility or the unborn child . Therefore, it should be handled with care, and protective measures should be taken while handling it .

Future Directions

Research is ongoing to develop Kanamycin derivatives that can overcome resistance mechanisms. For example, Arbekacin, a semisynthetic derivative of Kanamycin, has been effectively used in chemotherapy as Methicillin-resistant Staphylococcus aureus (MRSA) strains with high Arbekacin resistance are rare . Another area of research is the development of biosensors for Kanamycin detection .

properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36N4O11.H2O4S/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;1-5(2,3)4/h4-18,23-29H,1-3,19-22H2;(H2,1,2,3,4)/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYGSFOGFJDDHP-KMCOLRRFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38N4O15S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

94108-19-7, 94237-36-2
Record name D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (1:7) (salt)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94108-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (2:3) (salt)
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DSSTOX Substance ID

DTXSID1047524
Record name Kanamycin A sulfate
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Molecular Weight

582.6 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Product Name

Kanamycin sulfate

CAS RN

3847-27-6, 64013-70-3, 25389-94-0, 70560-51-9
Record name D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (1:?)
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Kanamycin disulfate
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Record name Kanamycin sulfate
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Record name Kanamycin A sulfate
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Record name Kanamycin sulfate [USP:JAN]
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Record name KANAMYCIN A SULFATE
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Citations

For This Compound
15,100
Citations
PJ Claes, M Dubost, H Vanderhaeghe - Analytical Profiles of Drug …, 1977 - Elsevier
Publisher Summary This chapter discusses kanamycin sulfate. Kanamycin or kanamycin A (I) is the major component of the antibiotic complex produced by certain strains of …
Number of citations: 10 www.sciencedirect.com
K Maeda, M Ueda, K Yagishita, S Kawaji… - The Journal of …, 1957 - jstage.jst.go.jp
… is adsorbed by the carbon column, and from the elution_ with 1 N sulfuric acid gives the purified kanamycin sulfate solution from which the crystalline kanamycin sulfate is obtained. …
Number of citations: 43 www.jstage.jst.go.jp
E Adams, J Dalle, E De Bie, I De Smedt, E Roets… - … of Chromatography A, 1997 - Elsevier
… from a commercial kanamycin sulfate sample using open … -AG)-DS, 2 g of kanamycin sulfate were refluxed in 20 ml of 2 … (3-AG)-DS, 2 g of kanamycin sulfate were refluxed in 20 ml of 2 M …
Number of citations: 55 www.sciencedirect.com
Q Luo, K Qin, F Liu, X Zheng, Y Ding, C Zhang, M Xu… - Analyst, 2021 - pubs.rsc.org
Among antibacterial nanomaterials, carbon dots (CDs) have attracted much attention because of their unique physical and chemical properties and good biosafety. In this study, …
Number of citations: 19 pubs.rsc.org
K Maeda, M Murase, H Mawatari… - The Journal of Antibiotics …, 1958 - jstage.jst.go.jp
… This formula (C1a~formula) was supported by the elementary analysis of the free base, the direct determination of the sulfate in the crystalline kanamycin sulfate, the electrometric …
Number of citations: 18 www.jstage.jst.go.jp
J Gu, S Zhang, X Xia, X Zhang, B Fan, J Zhou… - International Journal of …, 2022 - Elsevier
… results indicated that the kanamycin sulfate molecule was cross… kanamycin sulfate to α-cellulose was 1:100 and the degree of substitution reached 1.11%. The optimal kanamycin sulfate…
Number of citations: 5 www.sciencedirect.com
E Kaale, A Van Schepdael, E Roets… - … of Chromatography A, 2001 - Elsevier
… 3 is a typical electropherogram of a commercial sample of kanamycin sulfate. Peak 1 is a … Throughout this study sample solution contained 0.7 mg/ml kanamycin sulfate and 1.0 mg/…
Number of citations: 82 www.sciencedirect.com
MD Yow, NE Tengg - The Journal of Pediatrics, 1961 - Elsevier
Two years of experience with the use of kanamycin sulfate in the management of serious infections in 140 infants and children is reported. The major clinical diagnoses were …
Number of citations: 27 www.sciencedirect.com
H Umezawa, S Yamazaki, T Takeuchi - The Journal of Antibiotics …, 1959 - jstage.jst.go.jp
… subtilis as the test organism and kanamycin sulfate as the standard, it had the potency of 480 mcg/mg. The bacteriostatic effects were examined by the agar dilution method. Ordinary …
Number of citations: 4 www.jstage.jst.go.jp
S Asakuma, LD Lowry, JB Snow - Archives of Otolaryngology, 1979 - jamanetwork.com
… dosages of kanamycin sulfate. The magnitudes of the EP after five minutes of anoxia were … tions of kanamycin sulfate, 500 mg/kg of body weight, once a day for three to ten days. Eight …
Number of citations: 41 jamanetwork.com

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